
Pralmorelin;GHRP-2 Acetate;D-Ala-D--Nal-Ala-Trp-D-Phe-Lys-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an analogue of met-enkephalin and has the amino acid sequence D-Alanyl-3-(naphthalen-2-yl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide . Pralmorelin is primarily used as a diagnostic agent for assessing growth hormone deficiency and has been investigated for its potential therapeutic applications in treating conditions like short stature and growth hormone deficiency .
Vorbereitungsmethoden
Pralmorelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The synthetic route for Pralmorelin includes the following steps:
Coupling: The protected amino acids are coupled to the growing peptide chain on the resin using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Purification: The crude peptide is purified using techniques like HPLC to obtain the final product.
Industrial production methods for Pralmorelin involve scaling up the SPPS process and optimizing reaction conditions to ensure high yield and purity. This includes using automated peptide synthesizers and advanced purification techniques .
Analyse Chemischer Reaktionen
Pralmorelin undergoes various chemical reactions, including:
Oxidation: Pralmorelin can undergo oxidation reactions, particularly at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to reduce disulfide bonds in Pralmorelin, if present.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and substitution reagents like amino acid derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pralmorelin has a wide range of scientific research applications, including:
Chemistry: Pralmorelin is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Pralmorelin is used to study the regulation of growth hormone secretion and its effects on various physiological processes.
Wirkmechanismus
Pralmorelin exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) in the hypothalamus and pituitary gland. This binding activates intracellular signaling pathways involving the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA). This cascade leads to the influx of calcium ions into the pituitary cells, which is critical for the exocytosis of growth hormone-containing vesicles . Additionally, Pralmorelin enhances growth hormone release by increasing the transcription of the growth hormone gene and modulating feedback loops that regulate growth hormone levels .
Vergleich Mit ähnlichen Verbindungen
Pralmorelin is similar to other growth hormone-releasing peptides like Tesamorelin and Ipamorelin. it has unique properties that set it apart:
Tesamorelin: Tesamorelin is a synthetic peptide that stimulates growth hormone secretion from the pituitary gland and is used to treat HIV-associated lipodystrophy. Unlike Pralmorelin, Tesamorelin specifically acts on the growth hormone-releasing hormone receptor.
Ipamorelin: Ipamorelin mimics the natural hormone ghrelin and promotes the release of growth hormone without affecting cortisol levels.
These comparisons highlight Pralmorelin’s unique mechanism of action and its potential advantages in specific therapeutic applications.
Eigenschaften
Molekularformel |
C45H55N9O6 |
|---|---|
Molekulargewicht |
818.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-2-aminopropanoyl]hexanamide |
InChI |
InChI=1S/C45H55N9O6/c1-27(47)40(55)54-43(58)37(18-10-11-21-46)51-44(59)38(24-29-12-4-3-5-13-29)53-45(60)39(25-33-26-49-36-17-9-8-16-34(33)36)52-41(56)28(2)50-42(57)35(48)23-30-19-20-31-14-6-7-15-32(31)22-30/h3-9,12-17,19-20,22,26-28,35,37-39,49H,10-11,18,21,23-25,46-48H2,1-2H3,(H,50,57)(H,51,59)(H,52,56)(H,53,60)(H,54,55,58)/t27-,28+,35-,37+,38-,39+/m1/s1 |
InChI-Schlüssel |
VJBAWMTTYDQWBO-MQENXCALSA-N |
Isomerische SMILES |
C[C@H](C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)N |
Kanonische SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
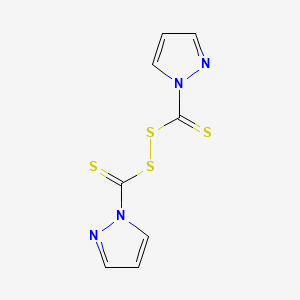
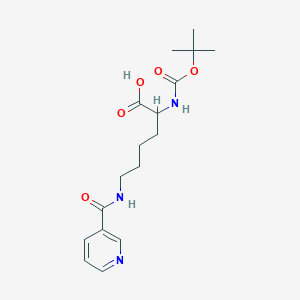
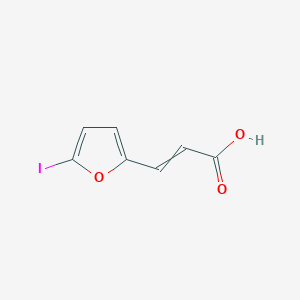
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
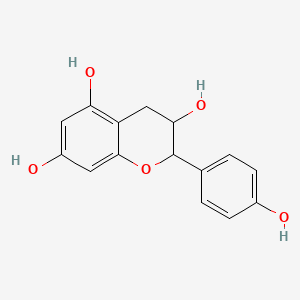
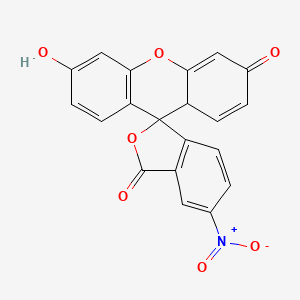


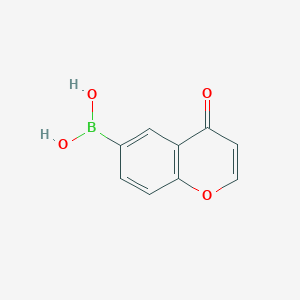
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
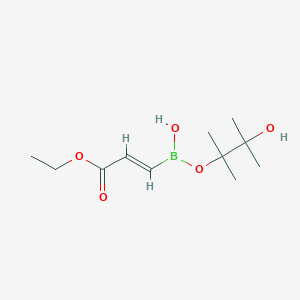
![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
